molecular formula C7H7IOS B8792942 1-(5-Iodothiophen-2-yl)propan-1-one CAS No. 23757-10-0

1-(5-Iodothiophen-2-yl)propan-1-one

Cat. No. B8792942
Key on ui cas rn: 23757-10-0
M. Wt: 266.10 g/mol
InChI Key: AKAOMSFPCWJXKK-UHFFFAOYSA-N
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Patent
US08853205B2

Procedure details

38.4 ml of a 2M solution of lithium diisopropylamide (8.2 g, 76.8 mmol) in THF-heptane-ethylbenzene was added to THF (50 ml) taken in a 500 three neck RB flask equipped with a nitrogen inlet. The mixture was cooled to −40° C. and then 2-iodothiophene (16.1 g, 76.8 mmol) taken in 50 ml of THF was added with vigorous stirring. After 10 minutes the mixture was warmed to −10° C. and stirred for 30 min. The reaction mixture was re-cooled to −40° C. and N-methoxy-N-methylpropionamide (9 g, 76.8 mmol) taken in 50 ml of THF was added in one portion. The reaction mixture was allowed to warm slowly to 0° C. and then the reaction was quenched with saturated 50 ml of NH4Cl solution. The contents were extracted with 3×100 ml of DCM, dried over MgSO4 and concentrated to give an oily residue. This was purified by flash chromatography to give the title compound (10 g, 49%).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
THF heptane ethylbenzene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
49%

Identifiers

REACTION_CXSMILES
C([N-]C(C)C)(C)C.[Li+].[I:9][C:10]1[S:11][CH:12]=[CH:13][CH:14]=1.CON(C)[C:18](=[O:21])[CH2:19][CH3:20]>C1COCC1.CCCCCCC.C(C1C=CC=CC=1)C.C1COCC1>[I:9][C:10]1[S:11][C:12]([C:18](=[O:21])[CH2:19][CH3:20])=[CH:13][CH:14]=1 |f:0.1,4.5.6|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
8.2 g
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
THF heptane ethylbenzene
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.CCCCCCC.C(C)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
16.1 g
Type
reactant
Smiles
IC=1SC=CC1
Step Three
Name
Quantity
9 g
Type
reactant
Smiles
CON(C(CC)=O)C
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a nitrogen inlet
ADDITION
Type
ADDITION
Details
was added with vigorous stirring
TEMPERATURE
Type
TEMPERATURE
Details
After 10 minutes the mixture was warmed to −10° C.
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was re-cooled to −40° C.
ADDITION
Type
ADDITION
Details
was added in one portion
TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to 0° C.
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with saturated 50 ml of NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
The contents were extracted with 3×100 ml of DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oily residue
CUSTOM
Type
CUSTOM
Details
This was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC1=CC=C(S1)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 48.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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